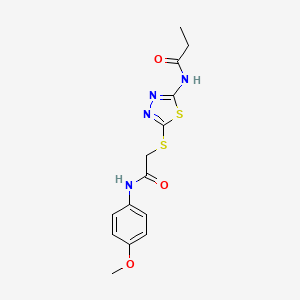

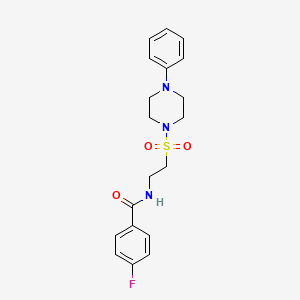

4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

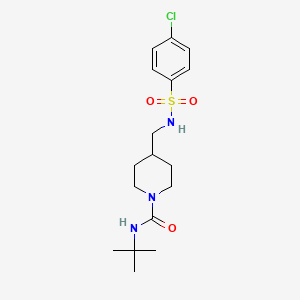

Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is not explicitly provided in the search results.Chemical Reactions Analysis

The specific chemical reactions involving 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide are not detailed in the search results.Applications De Recherche Scientifique

Serotonergic Agonist Properties

- Biological Role : It acts as a serotonergic agonist , meaning it has an affinity for serotonin receptors and can mimic serotonin’s effects by stimulating physiological activity at these receptors. Serotonin agonists find applications as antidepressants, anxiolytics, and in migraine disorder treatment .

Anxiolytic Properties

- Application : Anxiolytic drugs alleviate anxiety, tension, and anxiety disorders. They promote sedation without affecting consciousness or neurological conditions. 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide has demonstrated anxiolytic effects following central administration in vivo .

Selective 5-HT1A Receptor Agonism

- Role : This compound is a highly potent selective 5-HT1A receptor full agonist (pKi values: 9.0 for 5-HT1A). It also interacts with other serotonin receptors (5-HT1B, 5-HT1C, 5-HT2, and 5-HT3) but with varying affinities .

Mechanism of Action

- Binding Site : 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide likely binds between the agonist binding site and the G protein interaction switch site. This interaction affects the activation mechanism and may display positive cooperativity .

Drug Development Prospects

Mécanisme D'action

Target of Action

The primary target of 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in various biological and neurological processes.

Mode of Action

4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide acts as a highly potent selective full agonist at the 5-HT1A receptor . This means it binds to the receptor and activates it to produce a biological response. Specifically, it may bind between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .

Result of Action

The activation of the 5-HT1A receptor by 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide can lead to various molecular and cellular effects. It has been noted to have an anxiolytic effect following central administration in vivo , indicating its potential use in the treatment of anxiety disorders.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S/c20-17-8-6-16(7-9-17)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOOPFDQYZOVTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)

![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)

![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)

![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)